![molecular formula C5H12N2O B3022327 N-[2-(methylamino)ethyl]acetamide CAS No. 4814-81-7](/img/structure/B3022327.png)
N-[2-(methylamino)ethyl]acetamide
説明
The compound N-[2-(methylamino)ethyl]acetamide is a chemical structure that can be associated with various derivatives and analogs, many of which have been studied for their biological activities, such as opioid kappa agonist properties , and anticonvulsant activities . These studies often involve the synthesis of related compounds and the analysis of their molecular structures and properties.
Synthesis Analysis
The synthesis of related N-[2-(methylamino)ethyl]acetamide compounds involves various chemical reactions and starting materials. For instance, the synthesis of potent opioid kappa agonists with a similar structure involved starting from chiral amino acids and introducing alkyl and aryl substituents at specific positions of the ethyl-linking moiety . Another study synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide by stirring specific precursors in dry dichloromethane, followed by recrystallization . Additionally, a novel synthesis method for N-((2-oxo-3-substituted-oxazolidin-5-yl)methyl)acetamide was reported, involving amination, cyclization, and reaction with N-substituted ethyl carbamate .
Molecular Structure Analysis
The molecular structure of acetamide derivatives has been extensively studied. Electron diffraction by gases was used to determine the molecular structures of acetamide and N-methylacetamide, revealing differences in bond lengths between the gaseous and crystalline states . The crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides showed a linearly extended conformation and identified molecular features likely responsible for anticonvulsant activities . The structure of N-(2-Methylphenyl)acetamide was also determined, showing a slight twist in the acetamide unit with respect to the substituent .
Chemical Reactions Analysis
The chemical reactions involving N-[2-(methylamino)ethyl]acetamide derivatives include acetylation, esterification, and ester interchange steps, as demonstrated in the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide . The conformational studies of N-ethylacetamide revealed the presence of four minima on the energy surface, indicating the complexity of the torsional barriers and conformations that these molecules can adopt .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-[2-(methylamino)ethyl]acetamide derivatives are influenced by their molecular structure. For example, the gas-phase structures of N-ethylacetamide were determined using microwave spectroscopy and quantum chemical calculations, revealing fine splitting in the spectrum due to the torsional barrier of the acetyl methyl group . The crystal structure analysis of related compounds often reveals intermolecular hydrogen bonds and other interactions that affect their physical properties . Additionally, the configurational isomerism of N-(monosubstituted ethyl)amides was studied using nuclear magnetic resonance, which provided insights into the rotational freedom and magnetic equivalence of these molecules .
科学的研究の応用
1. Opioid Kappa Agonist Research
N-[2-(1-pyrrolidinyl)ethyl]acetamides, a class closely related to N-[2-(methylamino)ethyl]acetamide, have been synthesized and evaluated for their biological activity as opioid kappa agonists. For instance, 2-(3,4-dichlorophenyl)-N-methyl-N-[(1S)-1-(1-methylethyl)-2-(1-pyrrolidinyl)ethyl]acetamide demonstrated potent naloxone-reversible analgesic effects in mouse models (Barlow et al., 1991). Another study described the synthesis of similar compounds and their evaluation as opioid kappa agonists, with some exhibiting significant analgesic effects in animal models (Costello et al., 1991).
2. Herbicide Metabolism and Environmental Impact
Research has been conducted on the metabolism of chloroacetamide herbicides, including compounds structurally related to N-[2-(methylamino)ethyl]acetamide. For example, studies on acetochlor and its metabolism in human and rat liver microsomes have been significant in understanding the environmental and health impacts of these herbicides (Coleman et al., 2000). Another study focused on the biodegradation pathways of acetochlor, providing insights into the environmental fate of these chemicals (Liu et al., 2020).
3. Melatonin Receptor Ligands
N-anilinoethylamides, a category that includes N-[2-(methylamino)ethyl]acetamide analogs, have been studied as melatoninergic agents. Research on compounds like N-{2-[(3-methoxyphenyl)methylamino]ethyl}acetamide, which exhibit binding affinity for melatonin receptors, has provided insights into the structural requirements for receptor binding and potential therapeutic applications (Elisi et al., 2020).
4. Corrosion Inhibition
The electrochemical behavior of compounds related to N-[2-(methylamino)ethyl]acetamide has been studied for their potential as corrosion inhibitors. An example is the evaluation of 1-(2-ethylamino)-2-methylimidazoline and its derivatives in preventing corrosion in acidic media, demonstrating the relevance of such compounds in industrial applications (Cruz et al., 2004).
5. Synthetic Methods and Pharmaceutical Applications
Research into synthetic methods for derivatives of N-[2-(methylamino)ethyl]acetamide has been conducted, with potential applications in pharmaceuticals. For instance, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, a compound with potential anticancer activity, showcases the pharmaceutical relevance of these compounds (Sharma et al., 2018).
Safety And Hazards
特性
IUPAC Name |
N-[2-(methylamino)ethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c1-5(8)7-4-3-6-2/h6H,3-4H2,1-2H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMLMNCAFOVWVSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCNC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(methylamino)ethyl]acetamide | |
CAS RN |
4814-81-7 | |
| Record name | N-[2-(Methylamino)ethyl]acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



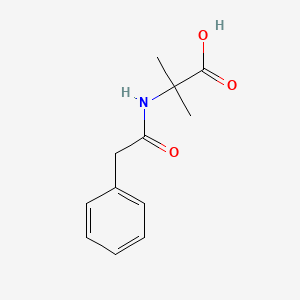



![[2-(2-Methyl-1-piperidinyl)phenyl]methanamine](/img/structure/B3022250.png)
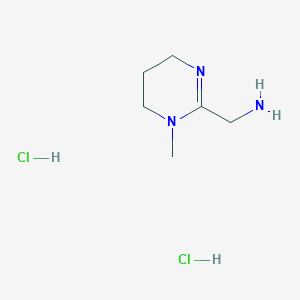
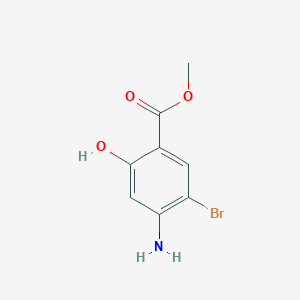
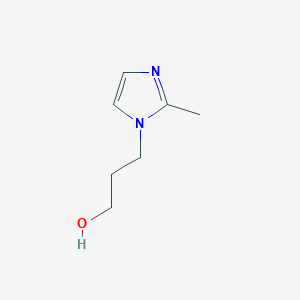
![[1-(1-Methyl-1H-indol-3-YL)ethyl]amine hydrochloride](/img/structure/B3022255.png)
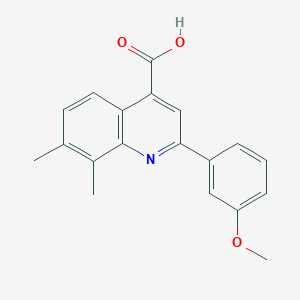
![Methyl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B3022260.png)
![Methyl [1-(4-fluorobenzoyl)piperidin-4-yl]acetate](/img/structure/B3022261.png)
![4-methyl-2-[4-(trifluoromethyl)phenyl]benzoic Acid](/img/structure/B3022264.png)
